2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

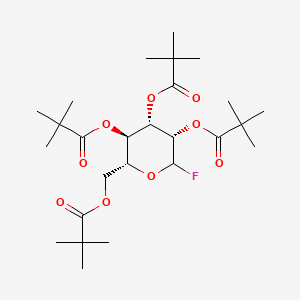

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is a chemical compound with the molecular formula C26H43FO9 and a molecular weight of 518.62 g/mol . It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are esterified with pivaloyl groups, and the anomeric hydroxyl group is replaced with a fluoride . This compound is typically a white to almost white powder or crystal .

Mécanisme D'action

Target of Action

The primary target of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is the formation of N-glycosidic bonds . These bonds are crucial for the biological activity of certain antibiotics .

Mode of Action

The compound acts as a glycosyl donor in the formation of N-glycosidic bonds . It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

The compound plays a significant role in the synthesis of glycopeptide antibiotics . The formation of N-glycosidic bonds, which the compound facilitates, is a critical step in these biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of N-glycosidic bonds . These bonds are essential for the biological activity of certain antibiotics , implying that the compound could potentially enhance the effectiveness of these antibiotics.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at a temperature between 0-10°C to maintain its stability . It is also heat-sensitive , indicating that high temperatures could potentially affect its efficacy and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of pivaloyl chloride and a base such as pyridine to esterify the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The process would involve large-scale esterification and fluorination reactions under controlled conditions to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product would be D-mannopyranose with free hydroxyl groups at positions 2, 3, 4, and 6.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as a Glycosyl Donor

The compound serves as a key intermediate in synthesizing glycosides and oligosaccharides. Its structure allows for efficient glycosylation reactions that are crucial in forming complex carbohydrates. The use of 2,3,4,6-tetra-O-pivaloyl-D-mannopyranosyl fluoride in metal-free glycosylation reactions has been documented, showcasing its utility in generating various glycosidic linkages without the need for toxic metals .

Case Study : A study demonstrated the successful synthesis of disaccharides using this compound as a glycosyl donor in the presence of Lewis acids. The results highlighted high yields and stereospecificity in the formation of α-glycosides .

Pharmaceutical Development

Glycosylated Drug Design

The compound is instrumental in designing glycosylated drugs that enhance bioavailability and stability. Glycosylation can improve the pharmacokinetic properties of drugs by increasing their solubility and resistance to enzymatic degradation.

Case Study : Research indicated that compounds containing mannose residues exhibit efficacy as selectin antagonists in inflammatory diseases. The stereochemical integrity provided by this compound is critical for the biological activity of these drugs .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound aids in modifying biomolecules to enhance their properties for therapeutic applications. It is particularly useful in developing targeted drug delivery systems where carbohydrate-protein interactions play a pivotal role.

Research Findings : Studies have shown that using this compound facilitates the synthesis of glycoproteins and other biomolecules that can be tailored for specific therapeutic targets .

Food Industry

Natural Additives

In the food industry, this compound finds applications in producing flavoring agents and sweeteners. Its use provides a natural alternative to synthetic additives, appealing to health-conscious consumers.

Market Insight : The growing trend towards natural food products has led to increased interest in carbohydrate derivatives like this compound for flavor enhancement and sweetening purposes .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Glycosyl donor for oligosaccharide synthesis | Facilitates complex carbohydrate formation |

| Pharmaceutical Development | Design of glycosylated drugs | Enhances drug bioavailability and stability |

| Biotechnology | Modification of biomolecules | Improves therapeutic efficacy through targeted delivery |

| Food Industry | Production of natural flavoring agents | Meets consumer demand for natural additives |

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride: Similar structure but with acetyl groups instead of pivaloyl groups.

2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Fluoride: Similar structure but with benzoyl groups instead of pivaloyl groups.

Uniqueness

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is unique due to the presence of pivaloyl groups, which provide steric hindrance and increase the compound’s stability compared to its acetyl and benzoyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial .

Activité Biologique

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride (TPM-F) is a glycosyl donor compound that plays a significant role in the synthesis of glycosidic bonds. This compound is particularly valuable in the field of carbohydrate chemistry and has implications in various biological processes, including the development of glycopeptide antibiotics and glycosylated drugs.

- Molecular Formula : C26H43FO9

- Molecular Weight : 518.62 g/mol

- CAS Number : 187269-63-2

- IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate

TPM-F primarily functions as a glycosyl donor in the formation of N-glycosidic bonds. This process is crucial for synthesizing various biologically active compounds. The compound's action involves:

- Formation of N-glycosidic bonds : Essential for creating glycoproteins and other glycosylated biomolecules.

- Biochemical Pathways : It plays a significant role in synthesizing glycopeptide antibiotics, which are vital in combating bacterial infections.

Synthesis of Glycopeptide Antibiotics

Research indicates that TPM-F is instrumental in synthesizing glycopeptide antibiotics such as vancomycin. These antibiotics are critical in treating infections caused by Gram-positive bacteria. The compound facilitates the attachment of sugar moieties to peptide backbones, enhancing the antibiotic's efficacy and stability.

Role in Drug Development

TPM-F serves as a building block for developing glycosylated drugs and prodrugs. The pivaloyl groups enhance the stability and bioavailability of these compounds. This characteristic is particularly beneficial for drugs that require prolonged circulation time in the bloodstream.

Research Applications

The compound is used extensively in carbohydrate chemistry for:

- Synthesis of complex carbohydrates : It acts as an intermediate in producing various glycosylated compounds.

- Development of diagnostic agents : Its ability to form stable glycosidic bonds makes it suitable for creating tracers used in medical diagnostics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | Acetyl groups | Less sterically hindered compared to TPM-F |

| 2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Fluoride | Benzoyl groups | Different reactivity profile due to aromaticity |

TPM-F's unique structure with pivaloyl groups provides steric hindrance that enhances its stability compared to its acetyl and benzoyl counterparts.

Case Studies and Research Findings

-

Glycopeptide Antibiotic Synthesis :

A study demonstrated the successful use of TPM-F in synthesizing a novel glycopeptide antibiotic with enhanced activity against resistant strains of bacteria. The synthesis involved coupling TPM-F with specific amino acid residues to create a potent antibacterial agent. -

Antiviral Activity :

Preliminary studies have indicated that derivatives of TPM-F exhibit antiviral properties. In vitro assays showed that these derivatives could inhibit viral replication by interfering with viral glycoprotein synthesis. -

Anticancer Potential :

Research has explored the potential anticancer activity of compounds derived from TPM-F. In vitro studies on human cancer cell lines indicated that these compounds could induce apoptosis and inhibit cell proliferation.

Propriétés

Numéro CAS |

187269-63-2 |

|---|---|

Formule moléculaire |

C26H43FO9 |

Poids moléculaire |

518.6 g/mol |

Nom IUPAC |

[(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |

Clé InChI |

YGQXZOVKBRJLJC-ZBRFXRBCSA-N |

SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES isomérique |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES canonique |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Synonymes |

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.